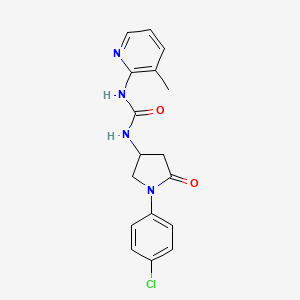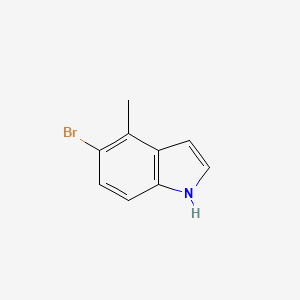
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPD is a pyrrolidine-2,5-dione derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis. These mechanisms of action have been extensively studied and have been shown to be responsible for the antiproliferative and neuroprotective effects of 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
Biochemical and Physiological Effects:
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation in the brain. Additionally, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, including the development of more efficient synthesis methods, the optimization of dosing and administration for therapeutic applications, and the investigation of potential drug interactions and side effects. Additionally, further research is needed to fully understand the mechanisms of action of 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione and its potential applications in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its mechanism of action and physiological effects, and has shown promise in the treatment of cancer and neurological disorders. Further research is needed to fully understand the potential of 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione and its future applications in the field of medicine.
Méthodes De Synthèse
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can be synthesized through various methods, including the reaction of 4-ethylaniline with 4-methoxyphenylacetic acid, followed by cyclization using phosgene. Another method involves the reaction of 4-ethylphenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization using acetic anhydride. These methods have been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has antiproliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. Additionally, 3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(4-ethylanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-4-6-14(7-5-13)20-17-12-18(22)21(19(17)23)15-8-10-16(24-2)11-9-15/h4-11,17,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIDBDJUVWESDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylphenyl)amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

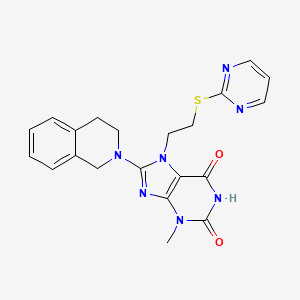
![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)
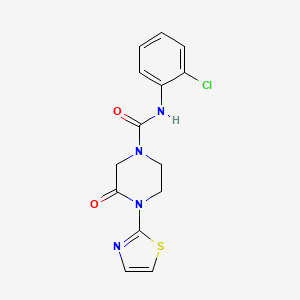

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)
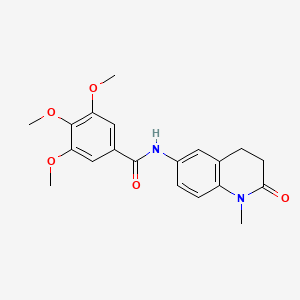
![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)
